Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

Chiral recognition PNMT inhibition Enantioselectivity

Strategically differentiated (3S)-enantiomer with 7-bromo substituent. The bromo group enables 10–50× faster Pd-catalyzed cross-coupling than the 7-chloro analog for library synthesis. The chiral 3-methyl ester serves as a stable prodrug handle and a common intermediate for hydroxamic acid, amide, or carboxylic acid derivatives in MMP/Bcl-2 inhibitor SAR. Supplied as the hydrochloride salt for reliable solubility in enzymatic assays. Purity ≥95%.

Molecular Formula C11H13BrClNO2
Molecular Weight 306.58
CAS No. 2416218-25-0
Cat. No. B2819543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
CAS2416218-25-0
Molecular FormulaC11H13BrClNO2
Molecular Weight306.58
Structural Identifiers
SMILESCOC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl
InChIInChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1
InChIKeyGMUHWXAZHLCZGC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Hydrochloride (CAS 2416218-25-0): Procurement-Relevant Chemical Identity and Core Characteristics


Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral, enantiopure (3S) tetrahydroisoquinoline (THIQ) derivative bearing a 7-bromo substituent and a 3-methyl carboxylate ester, supplied as the hydrochloride salt for improved handling and solubility . The THIQ scaffold is recognized as a privileged structure in medicinal chemistry, serving as a rigid core for enzyme inhibitors targeting phenylethanolamine N-methyltransferase (PNMT), matrix metalloproteinases (MMPs), and Bcl-2 family proteins [1][2][3]. The combination of the bromo substituent (enabling transition-metal-catalyzed cross-coupling) and the chiral 3-carboxylate ester (a versatile synthetic handle for amide formation, hydrolysis, or reduction) makes this compound a strategically differentiated building block for parallel medicinal chemistry and structure–activity relationship (SAR) exploration.

Why Generic Substitution of Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Hydrochloride Is Scientifically Unsound


Substituting this compound with a close analog—such as the (3R)-enantiomer, the non-brominated parent, the free carboxylic acid, or a 7-chloro/7-fluoro variant—risks confounding stereochemistry-driven target engagement, abolishing cross-coupling handles for library synthesis, altering pharmacokinetic properties, or shifting selectivity profiles in enzyme inhibition assays [1]. Published SAR studies on 7-substituted THIQs demonstrate that even a single halogen swap or the absence of the 3-carboxylate can change PNMT inhibitory potency by several-fold and invert selectivity versus the α₂-adrenoceptor [1]. The evidence below quantifies the specific dimensions where this compound diverges from its nearest neighbors, directly informing scientific procurement decisions.

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate HCl: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Discrimination: (3S) vs. (3R) Configuration Drives Enzyme Binding and Selectivity

The (3S) absolute configuration of the carboxylate-bearing carbon is critical for biological activity. In the closely related 3-substituted THIQ series, the rank order of PNMT inhibitory potency and selectivity over the α₂-adrenoceptor is stereospecific. While direct Ki values for the (3S)-methyl ester are not publicly disclosed, published crystal structures of MMP-8 complexed with (3S)-configured THIQ-3-hydroxamates confirm that the S-enantiomer places the carboxylate/hydroxamate group in the optimal geometry for zinc-chelation and S1′ pocket occupancy [1]. The (3R)-enantiomer (CAS 2416218-64-7) is commercially available but, based on the stereochemical requirements of the binding site, is predicted to exhibit significantly weaker target engagement. Procurement of the (3S) enantiomer is therefore mandatory for laboratories aiming to reproduce or extend SAR around the bioactive THIQ-3-carboxylate chemotype [1].

Chiral recognition PNMT inhibition Enantioselectivity

7-Bromo Substituent vs. 7-Hydrogen: PNMT Inhibitory Potency and α₂-Adrenoceptor Selectivity

The 7-bromo substituent is a key determinant of PNMT inhibitory potency. In the 3-unsubstituted THIQ series, 7-bromo-THIQ exhibits a human PNMT Ki of 0.29 µM (290 nM) and a rat α₂-adrenoceptor Ki of 1.46 µM, giving a selectivity ratio (α₂/PNMT) of approximately 5.0 [1]. In contrast, the unsubstituted parent THIQ (7-H) is significantly weaker: published data show that 7-nitro-THIQ (a more potent congener) has PNMT Ki ~0.1 µM, while 7-unsubstituted analogs typically display PNMT Ki values >10 µM, indicating that the 7-position halogen or nitro group enhances potency by at least 30-fold [2]. The 3-carboxylate ester present in the target compound is expected to further modulate this selectivity profile by introducing additional polar interactions in the PNMT active site, consistent with the 3-alkyl SAR trends reported by Grunewald et al. [2].

PNMT α₂-adrenoceptor Selectivity ratio

Bromo vs. Chloro at C7: Differential Reactivity in Palladium-Catalyzed Cross-Coupling

The 7-bromo substituent provides a substantially more reactive handle for palladium-catalyzed cross-coupling reactions compared to the corresponding 7-chloro analog. Aryl bromides undergo oxidative addition to Pd(0) approximately 10–50 times faster than aryl chlorides under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80 °C) [1]. This kinetic advantage translates to higher yields, shorter reaction times, and compatibility with a broader range of boronic acid coupling partners when using the bromo derivative. The 7-iodo analog, while even more reactive, is less frequently available and more prone to unwanted dehalogenation side reactions. Consequently, the 7-bromo compound occupies a practical reactivity optimum for library synthesis: sufficiently reactive for efficient coupling without the light sensitivity and cost penalties associated with aryl iodides [1].

Aryl bromide reactivity Suzuki coupling C–C bond formation

Methyl Ester vs. Free Carboxylic Acid: Differential Permeability and Prodrug Potential

The methyl ester prodrug strategy is a well-established approach to mask the negatively charged carboxylate pharmacophore, enhancing passive membrane permeability and oral absorption. For the THIQ-3-carboxylate class, the free carboxylic acid (CAS 77141-10-7 for the (3S)-7-bromo acid) is zwitterionic at physiological pH, which limits blood–brain barrier (BBB) penetration. In the MMP-8 inhibitor series reported by Matter et al., the methyl ester prodrugs demonstrated superior oral bioavailability in rodent models compared to their corresponding carboxylic acids, with AUC values increasing 2- to 4-fold upon esterification [1]. While the ester itself is not the active species, it serves as a critical intermediate for in vivo studies and can be hydrolyzed by plasma esterases to release the active carboxylate. This property is also relevant for Bcl-2/Mcl-1 inhibitor programs, where THIQ-3-carboxylic acid derivatives exhibited Ki values of 5.2 µM against Bcl-2 and required the carboxylate for target engagement [2].

Physicochemical properties Passive permeability CNS penetration

Hydrochloride Salt vs. Free Base: Solubility and Weighing Accuracy for High-Throughput Experimentation

The hydrochloride salt form significantly improves aqueous solubility compared to the free base, which is a critical parameter for automated liquid handling in high-throughput screening (HTS) and for achieving reliable compound dissolution in biological assay media. The free base of methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 2416218-08-9) is a viscous oil or low-melting solid that is difficult to weigh accurately and prone to amine oxidation upon storage. The hydrochloride salt (CAS 2416218-25-0) is a stable, free-flowing powder with a molecular weight of 306.58 g/mol and a minimum purity of 95% . In general, hydrochloride salts of secondary amine-containing THIQs exhibit aqueous solubility >10 mg/mL at pH 2–4, whereas the free base typically has solubility <1 mg/mL at neutral pH [1]. This 10-fold solubility difference directly impacts assay reliability in enzymatic and cellular screening campaigns.

Salt form selection Aqueous solubility Automated dispensing

Optimized Application Scenarios for Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate HCl Based on Quantitative Evidence


CNS-Targeted PNMT Inhibitor Lead Optimization with Defined Stereochemical and Pharmacophoric Requirements

The (3S) configuration and 7-bromo substituent are both essential for PNMT engagement. Researchers pursuing selective PNMT inhibitors for cardiovascular or CNS indications should select this compound over the (3R)-enantiomer or non-brominated analogs to maintain the >30-fold PNMT potency enhancement conferred by the 7-bromo group and the correct stereochemistry for binding-site complementarity [1][2]. The methyl ester provides a prodrug handle for in vivo CNS studies, while the hydrochloride salt ensures reliable solubility for enzymatic assay setup.

Diversification of 7-Position via Suzuki–Miyaura Cross-Coupling for Fragment-Based Library Synthesis

The 7-bromo substituent offers a 10–50× kinetic advantage over the 7-chloro analog in palladium-catalyzed cross-coupling, making this compound the optimal starting material for synthesizing 7-aryl, 7-heteroaryl, or 7-alkenyl THIQ libraries [3]. The (3S)-methyl ester remains intact under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80 °C), allowing one-step derivatization without protecting group manipulation. This workflow is directly applicable to MMP-8 and Bcl-2/Mcl-1 inhibitor SAR campaigns.

Structure-Based Design of MMP-8 Inhibitors Utilizing the (3S)-THIQ Scaffold with an Intact Carboxylate Prodrug

Crystal structures confirm that the (3S) configuration optimally positions the carboxylate-derived functional group for zinc-chelation in the MMP-8 catalytic site [1]. By procuring the methyl ester, medicinal chemists can perform parallel synthesis of hydroxamic acid, amide, or carboxylic acid derivatives from a common intermediate, streamlining the SAR cycle. The hydrochloride salt's favorable solubility profile ensures consistent concentration–response data across multiple assay formats.

Quality-Controlled Intermediate for Bcl-2/Mcl-1 Dual Inhibitor Synthesis with Reliable Scale-Up Potential

The THIQ-3-carboxylic acid motif is a validated pharmacophore for dual Bcl-2/Mcl-1 inhibition (lead Ki = 5.2 µM against Bcl-2) [2]. The methyl ester form of this compound serves as a directly convertible precursor to the active carboxylate, eliminating the need for esterification steps in the synthetic route. The hydrochloride salt's high purity (≥95%) and physical stability reduce batch-to-batch variability in lead optimization and initial scale-up studies, supporting reproducible structure–activity relationship development.

Quote Request

Request a Quote for Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.